molecular formula C12H14N2O2 B1461208 6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid CAS No. 1019126-97-6

6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid

Cat. No. B1461208
CAS RN: 1019126-97-6
M. Wt: 218.25 g/mol
InChI Key: QBQRLJJINOWUMZ-UHFFFAOYSA-N
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Description

6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid, also known as 6-BPA-3-COOH, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound, and is composed of two prop-2-en-1-yl groups and two carboxylic acid groups. 6-BPA-3-COOH is a white crystalline solid at room temperature and has a melting point of approximately 98°C. It is soluble in water and a variety of organic solvents, including ethanol, methanol, and dimethyl sulfoxide.

Scientific Research Applications

Synthesis and Antibacterial Activity

6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid derivatives show significant potential in the field of medicinal chemistry, particularly in developing new antibacterial agents. For example, derivatives such as 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridines have demonstrated promising activity against bacteria like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Chemical Synthesis and Mechanism Study

Research has also focused on understanding the mechanisms involved in the condensation reactions of similar pyridine derivatives. Studies investigating the products of condensation reactions between 2-acetylpyridine and 2-formylpyridine have provided insights into chemical transformations and synthetic methods for obtaining substituted cyclohexanol derivatives (Rusnac et al., 2020).

Catalysis and Hydrolysis

Another important application area is catalysis, where complexes formed with pyridyl-amine carboxylate-pendant ligands are used to promote hydrolysis reactions. Research in this area has led to the development of water-soluble ligands that help understand the effects of coordination environments on the properties of metal complexes (Zhang et al., 2007).

Structural and Material Science Applications

In structural and material sciences, such pyridine derivatives have been used to understand the specific features of reactions with compounds like pentaphenylantimony, leading to the formation of complex structures with potential applications in material science and engineering (Gubanova et al., 2020).

Electrochemical Properties

Research into the electrochemical properties of similar pyridine derivatives has also been conducted. Studies have focused on the synthesis and examination of their electrochemical behavior, which is crucial for applications in electronic and energy storage devices (Tan et al., 2007).

properties

IUPAC Name

6-[bis(prop-2-enyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-7-14(8-4-2)11-6-5-10(9-13-11)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQRLJJINOWUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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